molecular formula C12H20N2O2 B13216518 (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol

(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol

Cat. No.: B13216518
M. Wt: 224.30 g/mol
InChI Key: ZEIXGPMZVMUDQK-VXGBXAGGSA-N
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Description

The compound “(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol” is a chiral cycloheptanol derivative featuring a 1-ethylpyrazole substituent linked via an ether group at the 2-position.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

(1R,2R)-2-(1-ethylpyrazol-4-yl)oxycycloheptan-1-ol

InChI

InChI=1S/C12H20N2O2/c1-2-14-9-10(8-13-14)16-12-7-5-3-4-6-11(12)15/h8-9,11-12,15H,2-7H2,1H3/t11-,12-/m1/s1

InChI Key

ZEIXGPMZVMUDQK-VXGBXAGGSA-N

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCCCC[C@H]2O

Canonical SMILES

CCN1C=C(C=N1)OC2CCCCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction between an appropriate hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Pyrazole and Cycloheptane Rings: The final step involves the coupling of the pyrazole moiety to the cycloheptane ring via an ether linkage. This can be achieved using a nucleophilic substitution reaction where the hydroxyl group on the cycloheptane ring reacts with an alkyl halide derivative of the pyrazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ether linkage can be subjected to nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various ether derivatives.

Scientific Research Applications

(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of chiral compounds with biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The cycloheptane ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Source
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol C₁₂H₂₀N₂O₂ 224.3 Cycloheptanol, pyrazole-ether, ethyl (1R,2R) Target Compound
rac-(1R,2R)-2-(Methylamino)cycloheptan-1-ol C₈H₁₇NO 143.2 Cycloheptanol, methylamino Racemic (1R,2R)
1-[(1R,2R,4S)-4-(3-Cyclopropyl-[1,2,4]oxadiazol-5-ylmethyl)-2-ethyl-cyclopentyl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl C₂₃H₂₈N₈O 456.5 Cyclopentyl, triazolo-pyrazine, oxadiazole (1R,2R,4S)

Key Observations:

  • Core Structure: The target compound’s cycloheptanol backbone distinguishes it from cyclopentyl analogs in patent literature (e.g., ), which may influence ring strain and conformational flexibility .
  • Substituents: The ethylpyrazole-ether group contrasts with simpler methylamino () or complex triazolo-pyrazine moieties (), impacting lipophilicity and hydrogen-bonding capacity.
  • Stereochemistry : The (1R,2R) configuration may enhance target selectivity compared to racemic mixtures (e.g., ) .

Physicochemical and Pharmacological Properties

Hypothetical Analysis Based on Structural Features:

Metabolic Stability : The ethyl group on pyrazole may reduce oxidative metabolism compared to cyclopropyl-containing patent compounds (), which are prone to ring-opening reactions .

Research and Patent Landscape

  • Discontinued Analog: The racemic methylamino cycloheptanol derivative () was discontinued, possibly due to low efficacy or metabolic instability. The target compound’s pyrazole-ether group could address these limitations .
  • Patent Compounds : Complex triazolo-pyrazine derivatives () highlight industry interest in nitrogen-rich heterocycles for kinase inhibition or antiviral applications. The target compound’s simpler structure may offer synthetic accessibility advantages .

Biological Activity

(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol, identified by its CAS number 1932709-05-1, is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for assessing its therapeutic applications.

The molecular formula of this compound is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, with a molecular weight of 210.27 g/mol. The compound features a cycloheptane ring substituted with an ethylpyrazole moiety, which is significant for its biological interactions.

PropertyValue
CAS Number1932709-05-1
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight210.27 g/mol
DensityNot Available
Boiling PointNot Available

Antimicrobial Properties

Research indicates that compounds containing pyrazole derivatives exhibit notable antimicrobial activities. A study demonstrated that similar pyrazole derivatives effectively inhibited the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives can modulate inflammatory responses. For instance, compounds structurally related to this compound have been found to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.

Neuroprotective Activity

Emerging research highlights the neuroprotective effects of pyrazole-containing compounds. For example, certain derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis. This activity could be attributed to the modulation of signaling pathways involved in cell survival and apoptosis.

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a comparative study involving various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Inflammation Modulation
A study investigated the anti-inflammatory properties of several pyrazole derivatives in a mouse model of acute inflammation. The results showed that administration of this compound reduced edema and pro-inflammatory cytokine levels significantly compared to controls.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

Antimicrobial Mechanism:
The compound may disrupt bacterial cell membranes or inhibit enzymes critical for cell wall synthesis.

Anti-inflammatory Mechanism:
It likely modulates signaling pathways such as NF-kB, leading to decreased expression of inflammatory mediators.

Neuroprotective Mechanism:
Its neuroprotective effects may involve scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses in neuronal cells.

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